N-(3-acetylphenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide
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Description
N-(3-acetylphenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide is a useful research compound. Its molecular formula is C22H21N5O3 and its molecular weight is 403.442. The purity is usually 95%.
BenchChem offers high-quality N-(3-acetylphenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-acetylphenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Diversified Synthesis Methods
One notable approach to the synthesis of related derivatives involves a diversified synthesis method that employs a Ugi four-component reaction for assembling N-(2-haloaryl)propynamide intermediates, followed by a copper-catalyzed tandem reaction. This method facilitates rapid access to structurally varied and complex fused tricyclic scaffolds, highlighting the compound's potential for generating a wide array of structurally diverse derivatives for further study (An et al., 2017).
Biological Activities and Potential Applications
The compound and its derivatives have been explored for various biological activities. For instance, derivatives have been synthesized and evaluated for their positive inotropic activity, providing insights into their potential therapeutic applications (Wu et al., 2012). Additionally, specific derivatives have shown antiallergic properties, suggesting their potential utility in developing new treatments for allergic conditions (Loev et al., 1985).
Anticancer Activity
Research into quinoline derivatives, closely related to the compound , has also uncovered promising anticancer activity. These studies have led to the design and synthesis of new series of derivatives, with some displaying significant cytotoxicity against various cancer cell lines, suggesting the potential of these compounds in cancer research and therapy (Reddy et al., 2015).
Novel Synthesis Approaches
Moreover, innovative synthesis approaches for related compounds have been developed, including a simple and efficient method for synthesizing [1,2,3]triazolo[1,5-a]quinoxalin-4(5H)-ones. These methods highlight the versatility and adaptability of synthesis techniques in creating complex structures, potentially paving the way for new research avenues and applications (Yan et al., 2012).
properties
IUPAC Name |
N-(3-acetylphenyl)-2-(4-oxo-1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O3/c1-3-7-19-24-25-21-22(30)26(17-10-4-5-11-18(17)27(19)21)13-20(29)23-16-9-6-8-15(12-16)14(2)28/h4-6,8-12H,3,7,13H2,1-2H3,(H,23,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFUJHPFZLPGFMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN=C2N1C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC=CC(=C4)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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